

Mivebresib Clinical Trial Meta-Analysis: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: Mivebresib

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This guide provides a comprehensive meta-analysis of clinical trial data for **Mivebresib** (ABBV-075), a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) protein family. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of **Mivebresib** with other BET inhibitors, supported by available experimental data.

Executive Summary

Mivebresib has been evaluated in clinical trials for both solid tumors and hematological malignancies, demonstrating a tolerable safety profile and preliminary antitumor activity. As a pan-BET inhibitor, it targets BRD2, BRD3, and BRD4, thereby disrupting the transcriptional regulation of key oncogenes such as c-Myc. This guide summarizes the key findings from clinical studies of **Mivebresib** and provides a comparative landscape of other notable BET inhibitors in development, including Pelabresib, OTX015 (Birabresib), Molibresib (GSK525762), and BMS-986158.

Data Presentation: Comparative Clinical Trial Data

The following tables summarize the key quantitative data from clinical trials of **Mivebresib** and other BET inhibitors.

Table 1: **Mivebresib** Clinical Trial Data

Trial Identifier	Indication	Phase	Treatment	Number of Patients	Key Efficacy Results	Key Adverse Events (Grade ≥3)
NCT02391480	Relapsed/Refractory Solid Tumors	I	Mivebresib Monotherapy	72	Median PFS: 1.8 months; 43% had stable disease.[1]	Thrombocytopenia (35%), Anemia (6%)[1]
NCT02391480	Relapsed/Refractory Acute Myeloid Leukemia (AML)	I	Mivebresib Monotherapy	19	1 patient with Complete Remission with incomplete blood count recovery (CRi).[2][3] Median OS: 2.6 months.[4][5]	Febrile Neutropenia (37%), Anemia (34%), Thrombocytopenia (32%)[4]
NCT02391480	Relapsed/Refractory Acute Myeloid Leukemia (AML)	I	Mivebresib + Venetoclax	30	2 patients with Complete Remission (CR), 2 with Partial Remission (PR).[3]	Febrile Neutropenia, Anemia, Thrombocytopenia[4]

Table 2: Comparative Data for Other BET Inhibitors

Drug Name	Trial Identifier	Indication	Phase	Treatment	Number of Patients	Key Efficacy Results	Key Adverse Events (Grade ≥3)
Pelabresib (CPI-0610)	MANIFEST-2 (NCT04603495)	Myelofibrosis (JAKi-naïve)	III	Pelabresib + Ruxolitinib	84	68% achieved SVR35 at 24 weeks; 56% achieved TSS50 at 24 weeks.[6] [7]	Anemia (35%), Thrombocytopenia (12%)[7]
OTX015 (Birabresib)	Phase 1	Acute Leukemia	I	OTX015 Monotherapy	36	3 patients achieved CR/CRi. [8]	Fatigue, Increased Bilirubin[8]
Molibresib (GSK525762)	BET116183	Non-Hodgkin's Lymphoma	I	Molibresib Monotherapy	27	ORR: 18.5% (5/27); 50% in CTCL sub-population.[9]	Thrombocytopenia (70%)[9]
BMS-986158	NCT02419417	Advanced Solid Tumors	I/IIa	BMS-986158 Monotherapy	83	2 Partial Responses; Stable disease in 26-	Diarrhea (43%), Thrombocytopenia (39%) [10][11]

37% of patients depending on schedule. [\[10\]](#)[\[11\]](#)

BMS-986158	CA011-023 (NCT04817007)	Myelofibrosis	I/II	BMS-986158 + Ruxolitinib/Fedratinib	40	SVR35 at week 12 in 58% of 2L MF patients. [12]	Thrombocytopenia (25-44%), Anemia (25%) [12]
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SVR35: $\geq 35\%$ reduction in spleen volume from baseline; TSS50: $\geq 50\%$ reduction in Total Symptom Score from baseline; ORR: Objective Response Rate; CR: Complete Remission; CRi: Complete Remission with incomplete blood count recovery; PR: Partial Remission; OS: Overall Survival; PFS: Progression-Free Survival; CTCL: Cutaneous T-cell Lymphoma; 2L MF: Second-line Myelofibrosis.

Experimental Protocols

Detailed methodologies for key experiments cited in the **Mivebresib** clinical trials are outlined below.

Clinical Trial Design (NCT02391480)

The first-in-human study of **Mivebresib** was a Phase 1, multicenter, open-label, dose-escalation trial.[\[1\]](#) The study employed a conventional 3+3 design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). The trial evaluated different oral dosing schedules, including daily, Monday/Wednesday/Friday, and 4 days on/3 days off.[\[1\]](#) The primary endpoints were safety and tolerability, while secondary endpoints included pharmacokinetics and preliminary antitumor activity.[\[1\]](#)

Pharmacodynamic Analysis: Gene Expression Profiling

- Assay: QuantiGene Plex Assay.

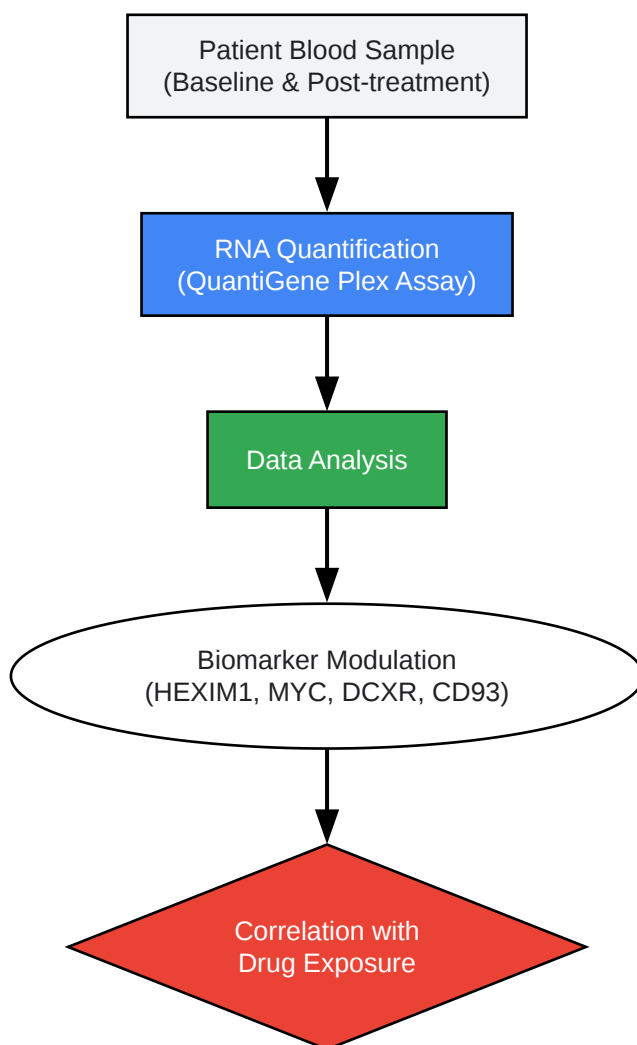
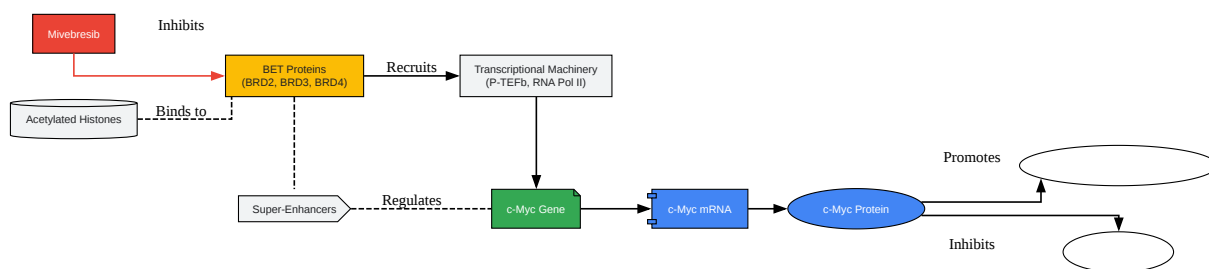
- Objective: To measure the expression of target genes in whole blood samples to assess the pharmacodynamic effects of **Mivebresib**.
- Methodology:
 - Whole blood samples were collected from patients at baseline and after treatment with **Mivebresib**.
 - The QuantiGene Plex assay, a hybridization-based method, was used to simultaneously quantify the RNA levels of multiple target genes.[\[13\]](#)[\[14\]](#) This assay uses branched DNA (bDNA) technology to amplify the signal, allowing for the direct measurement of RNA without the need for reverse transcription or PCR amplification.
 - The expression levels of pharmacodynamic biomarker genes, including HEXIM1, MYC, DCXR, and CD93, were measured and correlated with drug exposure.[\[4\]](#)

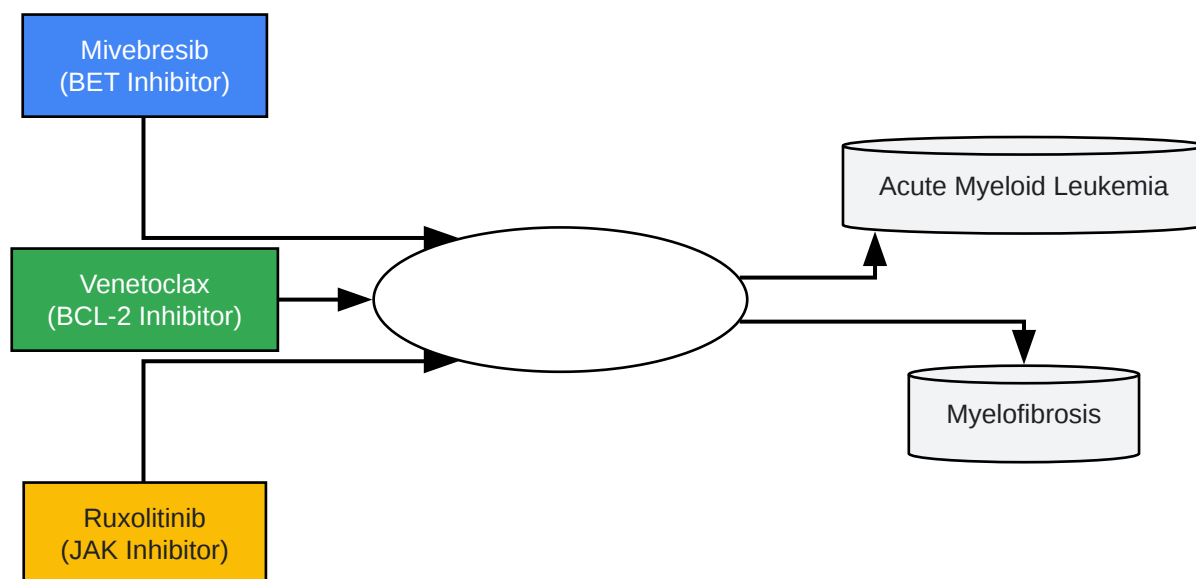
Pharmacodynamic Analysis: Chromatin Immunoprecipitation (ChIP)

- Objective: To determine the occupancy of BET proteins, specifically BRD4, at the promoter regions of target genes like c-Myc.
- Methodology:
 - Cancer cells were treated with either a BET inhibitor or a vehicle control.
 - Cells were cross-linked with formaldehyde to preserve protein-DNA interactions.
 - Chromatin was sheared into smaller fragments by sonication.
 - An antibody specific to the protein of interest (e.g., BRD4) was used to immunoprecipitate the protein-DNA complexes.
 - The cross-links were reversed, and the DNA was purified.
 - Quantitative PCR (qPCR) was then used to measure the amount of specific DNA sequences (e.g., the c-Myc promoter) that were bound to the protein of interest.[\[15\]](#)

Mandatory Visualization

Signaling Pathway of Mivebresib Action





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